1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
描述
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole (MTZ-I) is a nitroimidazole derivative characterized by a 5-nitroimidazole core substituted with a 2-methyl group and a 2-iodoethyl side chain. This compound is structurally analogous to metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), a first-generation nitroimidazole antibiotic widely used against anaerobic bacterial and protozoal infections .
属性
IUPAC Name |
1-(2-iodoethyl)-2-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXLQGHOPINWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCI)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167194 | |
| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-90-4 | |
| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole, 1-(2-iodoethyl)-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-IODOETHYL)-2-METHYL-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF74X42GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
生物活性
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole is a nitroimidazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by the presence of iodine and nitro functional groups, exhibits unique mechanisms of action that make it a candidate for various therapeutic uses.
- IUPAC Name : this compound
- Molecular Formula : C6H8IN3O2
- Molecular Weight : 237.05 g/mol
- CAS Number : 85309-00-4
The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon reduction, which can interact with cellular macromolecules such as DNA, RNA, and proteins. This interaction leads to:
- DNA Damage : The formation of reactive species can cause strand breaks and inhibit replication.
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through oxidative stress mechanisms.
- Antimicrobial Activity : The iodine moiety enhances its ability to disrupt microbial cell membranes and interfere with enzymatic processes essential for microbial survival .
Antimicrobial Properties
This compound has shown significant efficacy against various pathogens, including:
- Bacteria : Effective against anaerobic bacteria similar to other nitroimidazoles like metronidazole.
- Protozoa : Demonstrates activity against protozoan infections, particularly those caused by Trichomonas vaginalis and Entamoeba histolytica.
Anticancer Properties
The compound has been evaluated for its potential in cancer therapy:
- Hypoxia Targeting : Nitroimidazoles are known for their ability to target hypoxic tumor cells, making them effective radiosensitizers. Studies indicate that this compound can enhance the effectiveness of radiation therapy in hypoxic conditions .
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits selective toxicity towards cancer cell lines under low oxygen conditions, which is critical for improving therapeutic outcomes in radiotherapy.
Study on Antimicrobial Efficacy
A comparative study assessed the effectiveness of various nitroimidazole derivatives against Giardia duodenalis and Trichomonas vaginalis. Results indicated that this compound was as effective as metronidazole but with a potentially better safety profile due to its selective action on hypoxic cells .
Study on Anticancer Activity
Research involving the use of this compound in combination with radiation therapy showed enhanced tumor regression in murine models. The compound's ability to sensitize hypoxic tumor cells resulted in a significant reduction in tumor size compared to controls treated with radiation alone .
Data Table: Biological Activities of this compound
| Activity Type | Pathogen/Cell Type | Efficacy | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Trichomonas vaginalis | Effective | Disruption of cell membranes |
| Antimicrobial | Entamoeba histolytica | Effective | Inhibition of enzymatic processes |
| Anticancer | Hypoxic cancer cells | Enhanced sensitivity | Induction of apoptosis via DNA damage |
| Anticancer | Various tumor cell lines | Significant regression | Radiosensitization under hypoxic conditions |
相似化合物的比较
Structural and Molecular Comparisons
The pharmacological behavior of nitroimidazoles is heavily influenced by substituents on the imidazole ring. Below is a comparative analysis of MTZ-I and key analogs:
Pharmacological Activity
- Antimicrobial Activity: Metronidazole and tinidazole are clinically validated for trichomoniasis, giardiasis, and bacterial vaginosis. Tinidazole’s sulfone group improves pharmacokinetics and efficacy against resistant pathogens . Ornidazole’s chloro-hydroxypropyl substituent extends its half-life and reduces side effects compared to metronidazole .
Antiparasitic Activity :
Anticancer Activity :
Toxicity and Metabolic Stability
- Metronidazole is associated with neurotoxicity and carcinogenic risks at high doses .
- Ornidazole and tinidazole exhibit improved safety profiles due to optimized metabolism and reduced reactive metabolite formation .
准备方法
Reaction Mechanism and Conditions
In a modified approach inspired by EP0150407B1, alkylation proceeds via nucleophilic attack of the imidazole nitrogen on the iodoethyl group. A mixture of 2-methyl-5-nitroimidazole (1.0 equiv), 1,2-diiodoethane (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 60°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane.
Key Parameters
Challenges and Mitigation
Iodoethylating agents are prone to elimination under basic conditions, forming ethylene side products. To suppress this, anhydrous conditions and controlled temperatures (<80°C) are critical. Catalytic amounts of sodium iodide enhance reactivity by generating a more electrophilic intermediate.
Substitution of Hydroxyethyl Precursor with Iodide
This two-step method involves synthesizing 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole followed by iodination.
Synthesis of Hydroxyethyl Intermediate
As detailed in EP0150407B1, 2-methyl-4(5)-nitroimidazole reacts with ethylene oxide in formic acid at 50°C. After distilling off formic acid, the pH is adjusted to 0.8–1.8 with sulfuric acid, precipitating unreacted starting material. The filtrate is alkalized to pH 6–7, yielding 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (purity: 99.9% via HPLC).
Iodination via Tosylate Intermediate
The hydroxyl group is converted to a tosylate using tosyl chloride (1.1 equiv) in pyridine at 0°C. Subsequent treatment with sodium iodide (2.0 equiv) in acetone at reflux for 6 hours affords the iodoethyl derivative.
Optimization Data
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tosylation | 0°C, 2 hours | 95 | 98 |
| Iodide Substitution | Acetone, reflux, 6 hours | 88 | 99.5 |
Direct Nitration Followed by Iodoethylation
This route prioritizes nitration of 2-methylimidazole before introducing the iodoethyl group.
Nitration Protocol
Adapting CN104592123A, 2-methylimidazole is dissolved in 98% sulfuric acid at 20°C, followed by addition of N₂O₅-nitric acid mixed nitrating agent at 50°C. The mixture is stirred for 30 minutes, cooled to 0°C, and neutralized with ammonia to pH 4.5, yielding 2-methyl-5-nitroimidazole (95.5% yield, 99.8% purity).
Iodoethyl Group Introduction
The nitroimidazole is alkylated using 2-iodoethyl bromide (1.5 equiv) in DMF with potassium tert-butoxide as base at 25°C for 24 hours. Purification via column chromatography (hexane:ethyl acetate, 3:1) gives the target compound in 78% yield.
Comparison of Synthetic Routes and Optimization Strategies
Efficiency and Scalability
| Method | Advantages | Limitations | Ideal Scale |
|---|---|---|---|
| Direct Alkylation | Single-step, high purity | Low yields due to side reactions | Lab-scale (≤100g) |
| Hydroxyethyl Substitution | High yields, proven scalability | Multi-step, requires toxic reagents | Pilot-scale (kg) |
| Nitration-First | Excellent nitro-group regioselectivity | Energy-intensive nitration step | Industrial |
常见问题
Q. What are the recommended synthetic routes for 1-(2-iodoethyl)-2-methyl-5-nitroimidazole, and how can its purity be validated?
The synthesis of this compound typically involves halogenation of metronidazole analogues. A practical approach includes:
- Nucleophilic substitution : Reacting 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole with hydroiodic acid (HI) under controlled reflux conditions to replace the hydroxyl group with iodine .
- Characterization : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity, complemented by UV-Vis spectrophotometry (λmax ≈ 320 nm) to confirm nitroimidazole backbone integrity .
- Validation : Compare retention times and spectral profiles against reference standards, ensuring <2% impurity via peak integration .
Q. How should researchers handle and store this compound to ensure stability?
Stability is critical due to the compound’s nitro group and light sensitivity:
- Storage : Keep in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent decomposition. Avoid exposure to oxidizers or humid environments .
- Decomposition monitoring : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (>150°C) and gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., nitrogen oxides) .
Advanced Research Questions
Q. What mechanisms underlie the antitumor activity of this compound in hypoxic environments?
This compound acts as a hypoxia-selective cytotoxin (HSC) through:
- Electron affinity : The nitro group undergoes enzymatic reduction in low-oxygen conditions, generating reactive intermediates (e.g., nitro radicals) that alkylate DNA and disrupt replication .
- In vivo validation : In Swiss mice bearing Ehrlich tumors, MTZ-I (the iodide analogue) reduced tumor volume by 60% at 50 mg/kg/day via intraperitoneal administration, with histopathology confirming DNA strand breaks .
- Comparative studies : Unlike metronidazole, the iodoethyl side chain enhances lipophilicity, improving tumor penetration and retention .
Q. How can structural modifications optimize the pharmacological profile of nitroimidazole derivatives like this compound?
Key strategies include:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) at the imidazole C-2 position enhances redox potential, critical for hypoxia-selective activation .
- Docking studies : Molecular modeling reveals that the iodoethyl chain improves binding to hypoxia-inducible factor (HIF-1α) pockets, as seen in simulations using AutoDock Vina (binding energy: −8.2 kcal/mol) .
- In vitro screening : Evaluate cytotoxicity via MTT assays in hypoxic vs. normoxic cancer cell lines (e.g., HeLa), with EC50 values typically <10 µM under hypoxia .
Q. What methodologies address contradictions in antimicrobial efficacy data for nitroimidazole derivatives?
Discrepancies often arise from strain-specific resistance or assay conditions:
- Standardized protocols : Use CLSI guidelines for disc diffusion assays (e.g., 30 µg discs, 24-hour incubation) to compare activity against Gardnerella vaginalis or Trichomonas vaginalis .
- Metabolite analysis : LC-MS/MS quantifies hydroxylated metabolites (e.g., 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole), which may exhibit reduced potency compared to the parent compound .
- Resistance profiling : PCR amplification of nim genes (e.g., nimA, nimB) identifies nitroimidazole reductase overexpression in resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
